Lipophilicity Tuning: XLogP3 Comparison of 4-Br Target Versus 4-F and 4-Br (No-Spacer) Analogs
The target compound occupies a distinct intermediate lipophilicity space (XLogP3 = 3.6) compared to the 4-fluoro analog (XLogP3 = 3.0) and the 4-bromo analog lacking the methylene spacer (XLogP3 = 4.0) [1][2][3]. This 0.6 log unit increase over the 4-fluoro congener translates to approximately a 4-fold higher theoretical partition coefficient, while the methylene spacer tempers lipophilicity by 0.4 log units relative to the direct-attachment analog. This fine-tuning of lipophilicity is critical for balancing membrane permeability with aqueous solubility in cellular assay contexts [1].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 3.6 (PubChem-computed) |
| Comparator Or Baseline | 4-Fluoro analog (CAS 1203162-90-6): XLogP3 = 3.0; 4-Br no-spacer analog (CAS 1219913-90-2): XLogP3 = 4.0 |
| Quantified Difference | ΔXLogP3 = +0.6 (target vs 4-F); ΔXLogP3 = -0.4 (target vs 4-Br no-spacer) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07) |
Why This Matters
For procurement decisions, the intermediate lipophilicity of the target compound may offer a superior permeability-solubility balance for cellular assays compared to both the more polar 4-fluoro and more lipophilic direct-attachment analogs.
- [1] PubChem Compound Summary CID 45503744. 1-(4-Bromobenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea. National Center for Biotechnology Information. View Source
- [2] PubChem Compound Summary CID 45503730. 1-(4-Fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea. National Center for Biotechnology Information. View Source
- [3] PubChem Compound Summary CID 49676199. 1-(4-Bromobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea. National Center for Biotechnology Information. View Source
